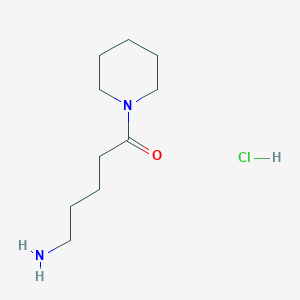

5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride

Description

Properties

IUPAC Name |

5-amino-1-piperidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c11-7-3-2-6-10(13)12-8-4-1-5-9-12;/h1-9,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKKUAKMNDMWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride typically involves the reaction of 5-chloropentan-1-one with piperidine, followed by the introduction of an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride is a piperidine-based compound characterized by its structural features that allow it to interact with various biological targets. The piperidine ring is known for its versatility in medicinal chemistry, often serving as a scaffold for the development of drugs with diverse therapeutic effects.

Neuropharmacology

Research indicates that compounds similar to this compound exhibit significant activity at monoamine transporters, particularly dopamine and norepinephrine transporters. These compounds have been studied for their potential use in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD). For instance, analogs of piperidine derivatives have shown to be potent inhibitors of the dopamine transporter, suggesting their utility in modulating dopaminergic signaling pathways .

Anti-Cancer Research

The pharmacological spectrum of piperidine derivatives extends to anti-cancer applications. Research has demonstrated that certain piperidine compounds can inhibit tumor growth and induce apoptosis in cancer cells. For example, studies have reported that modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines, making them candidates for further development as anti-cancer agents .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of piperidine derivatives have revealed promising results. Compounds similar to this compound have been evaluated for their efficacy against resistant strains of bacteria, including Staphylococcus aureus. These studies suggest that structural variations in piperidine can lead to enhanced antimicrobial activity, providing a basis for developing new antibiotics .

Neuropharmacological Effects

A study focusing on the structure-activity relationship (SAR) of piperidine analogs found that specific modifications could significantly enhance their potency as dopamine transporter inhibitors. The lead compound demonstrated an inhibition constant (K_i) much lower than that of cocaine, indicating a potential for developing new treatments for neuropsychiatric disorders .

Anti-Cancer Efficacy

In a comparative analysis of various piperidine derivatives, one compound was found to exhibit a high degree of selectivity towards cancer cells while sparing normal cells. This selectivity was attributed to its ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as a targeted cancer therapy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include signal transduction mechanisms that alter cellular responses.

Comparison with Similar Compounds

Structural Analogues with Piperidine and Aryl Substituents

The compounds in share a pentan-1-one backbone and piperidin-1-yl group but differ in aryl substituents and hydroxyl groups. These modifications significantly alter physicochemical properties:

Key Observations :

- Bulky substituents (e.g., hydroxydiphenylmethyl) increase melting points (67–167°C) compared to the target compound’s unreported value, likely due to enhanced crystallinity .

- The amino group in the target compound may improve aqueous solubility (as a hydrochloride salt) but reduce thermal stability relative to aryl-substituted analogues .

Cathinone Derivatives (Psychoactive Analogues)

Cathinones like 4-FPD and 4-MEAP hydrochlorides () share a pentan-1-one backbone but feature methyl/ethylamino groups and halogenated aryl rings. These structural differences correlate with distinct biological activities:

Key Observations :

Key Observations :

- Chlorine substitution in 1r facilitates further reactivity (e.g., desaturation), while the amino group in the target compound may limit such transformations .

Biological Activity

5-Amino-1-(piperidin-1-yl)pentan-1-one hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in enhancing the bioactivity of various pharmacological agents. The chemical structure can be represented as follows:

This structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Pharmacological Effects

Research indicates that this compound exhibits significant activity in several biological pathways:

- Dopamine Transporter Inhibition : Analogous compounds have shown potent inhibition of dopamine reuptake, suggesting potential use in treating conditions like ADHD and depression. For example, studies on related piperidine derivatives have demonstrated IC50 values in the nanomolar range for dopamine transporter (DAT) inhibition .

- Anti-inflammatory Properties : The compound may also influence inflammatory pathways. Inhibition of TNF-α production in human peripheral blood mononuclear cells (PBMCs) has been reported, indicating a potential role in managing inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Cyclic AMP Modulation : The compound's interaction with phosphodiesterase enzymes suggests it might modulate intracellular cyclic AMP levels, which is crucial for various signaling pathways involved in inflammation and neurotransmission .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes findings from various studies regarding the potency of different analogs:

| Compound | Target Receptor | IC50 (nM) | Notes |

|---|---|---|---|

| 5v | PDE4 | 40 | Higher potency than rolipram |

| 5k | DAT | 3.5 | Selective for DAT over SERT |

| 6b | TNF-α | 6 | Significant anti-inflammatory effect |

These results highlight the importance of specific structural modifications in enhancing the compound’s pharmacological profile.

In Vivo Studies

Several in vivo studies have explored the effects of similar piperidine derivatives on behavior and physiology:

- Locomotor Activity : Research on pyrovalerone analogs indicates that these compounds can increase locomotor activity in animal models, suggesting stimulant properties that may be relevant for further therapeutic exploration .

- Inflammatory Response : In animal models of inflammation, compounds with similar structures have been shown to reduce edema and inflammatory cytokine levels, supporting their potential use as anti-inflammatory agents .

Q & A

Q. What experimental strategies are recommended for synthesizing 5-amino-1-(piperidin-1-yl)pentan-1-one hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution reactions. For example:

- Reductive Amination: React a ketone precursor (e.g., pentan-1-one) with piperidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions.

- Purification: Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

- Quality Control: Employ HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for analysis .

- Safety: Adhere to protocols for handling hygroscopic hydrochloride salts, including inert atmosphere techniques to prevent decomposition .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: Use - and -NMR to confirm the piperidine ring structure and amine proton integration. DMSO-d6 is preferred as a solvent to observe exchangeable NH protons.

- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak ([M+H]) and rule out impurities.

- HPLC: Utilize a mobile phase of acetonitrile and 0.1% trifluoroacetic acid (TFA) for retention time consistency. Cross-validate with reference standards where available .

Q. What safety protocols are essential for laboratory handling of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent hydrochloride salt hydrolysis .

- First Aid: For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC values may arise from variations in ATP concentration in kinase assays.

- Meta-Analysis: Use tools like PRISMA guidelines to systematically review literature and identify confounding variables (e.g., solvent choice affecting solubility) .

- Orthogonal Assays: Validate results using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot) methods .

Q. What strategies are effective for studying the compound’s pharmacokinetics (PK) in vivo?

Methodological Answer:

- Dosing: Administer via intravenous (IV) and oral routes in rodent models to assess bioavailability. Use LC-MS/MS for plasma quantification with a lower limit of detection (LLOD) of 1 ng/mL.

- Metabolite Identification: Perform hepatocyte incubation followed by UPLC-QTOF-MS to detect phase I/II metabolites.

- Tissue Distribution: Conduct whole-body autoradiography or tissue homogenization paired with scintillation counting for radiolabeled analogs .

Q. How can researchers investigate the compound’s potential off-target toxicity?

Methodological Answer:

- In Silico Screening: Use tools like SwissTargetPrediction to identify putative off-targets (e.g., GPCRs, ion channels).

- Panel Assays: Test against SafetyScreen44 (Eurofins) to evaluate hERG channel inhibition or mitochondrial toxicity.

- Mechanistic Studies: Perform transcriptomics (RNA-seq) on treated cell lines to uncover stress pathways (e.g., oxidative stress, apoptosis) .

Data Contradiction Analysis Table

| Parameter | Reported Value A | Reported Value B | Possible Resolution |

|---|---|---|---|

| Solubility (H2O) | 10 mg/mL | 2 mg/mL | Verify pH (HCl salt vs. free base) |

| Melting Point | 180–182°C | 175–178°C | Assess crystallinity via PXRD |

| IC (Kinase X) | 50 nM | 200 nM | Standardize ATP concentration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.